molecular formula C12H19N3O2 B5112694 N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide

N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide

Cat. No. B5112694
M. Wt: 237.30 g/mol
InChI Key: STTSTBQZSOKNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide, also known as ACHPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has shown potential for use in a variety of scientific research applications. One area of interest is its potential as a drug delivery system. N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide can be functionalized with various drugs and used to target specific tissues or cells. Additionally, N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and subsequent oxidative stress. N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has been shown to induce apoptosis in cancer cells by increasing ROS levels and causing DNA damage. Additionally, N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Animal studies have shown that N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide can reduce tumor growth and improve survival rates in mice with cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide in lab experiments is its relatively simple synthesis method. Additionally, N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has been shown to have a variety of potential applications in scientific research. However, there are also limitations to using N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide. For example, its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are many potential future directions for research involving N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide. One area of interest is the development of new drug delivery systems using N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide and its potential side effects. Finally, there is potential for N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide to be used in the development of new antimicrobial agents, as well as in the treatment of other diseases such as inflammation and neurodegenerative disorders.
In conclusion, N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide is a chemical compound that has shown potential for use in various scientific research applications. Its synthesis method is relatively simple, and it has been shown to have antibacterial and antifungal properties, as well as potential applications in drug delivery and cancer treatment. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide can be synthesized through a multi-step process, starting with the reaction of cyclohexylidenehydrazine with ethyl acetoacetate to form 3-(2-cyclohexylidenehydrazino)-3-oxopropanoic acid ethyl ester. This intermediate is then reacted with allyl bromide to produce N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide. The synthesis of N-allyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide is relatively straightforward and can be performed in a laboratory setting.

properties

IUPAC Name

N'-(cyclohexylideneamino)-N-prop-2-enylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-2-8-13-11(16)9-12(17)15-14-10-6-4-3-5-7-10/h2H,1,3-9H2,(H,13,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTSTBQZSOKNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC(=O)NN=C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(cyclohexylideneamino)-N-prop-2-enylpropanediamide

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